Unii-532OV6WA05

Description

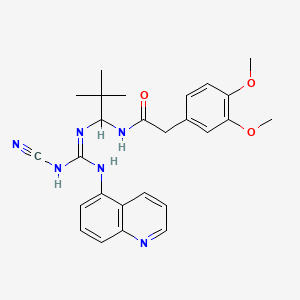

This compound, also referred to as A-740003 in pharmacological studies, is a synthetic small molecule characterized by a complex acetamide backbone featuring a quinolin-5-ylamino substituent, a 3,4-dimethoxyphenyl group, and a cyanoamino-methylidene moiety . It functions as a potent and selective antagonist of the P2X7 receptor, a ligand-gated ion channel activated by extracellular ATP. Preclinical studies demonstrate its efficacy in reducing neuropathic pain in rodent models, with dose-dependent inhibition of P2X7-mediated signaling pathways . Its selectivity for P2X7 over other P2X receptor subtypes (e.g., P2X1–P2X6) is attributed to the unique spatial arrangement of its substituents, particularly the 3,4-dimethoxyphenyl group, which enhances receptor binding affinity .

Properties

CAS No. |

861393-28-4 |

|---|---|

Molecular Formula |

C26H30N6O3 |

Molecular Weight |

474.6 g/mol |

IUPAC Name |

N-[1-[(E)-[(cyanoamino)-(quinolin-5-ylamino)methylidene]amino]-2,2-dimethylpropyl]-2-(3,4-dimethoxyphenyl)acetamide |

InChI |

InChI=1S/C26H30N6O3/c1-26(2,3)24(31-23(33)15-17-11-12-21(34-4)22(14-17)35-5)32-25(29-16-27)30-20-10-6-9-19-18(20)8-7-13-28-19/h6-14,24H,15H2,1-5H3,(H,31,33)(H2,29,30,32) |

InChI Key |

PUHSRMSFDASMAE-UHFFFAOYSA-N |

Isomeric SMILES |

CC(C)(C)C(NC(=O)CC1=CC(=C(C=C1)OC)OC)/N=C(/NC#N)\NC2=CC=CC3=C2C=CC=N3 |

Canonical SMILES |

CC(C)(C)C(NC(=O)CC1=CC(=C(C=C1)OC)OC)N=C(NC#N)NC2=CC=CC3=C2C=CC=N3 |

Appearance |

Solid powder |

Pictograms |

Acute Toxic |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO, not in water |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

(N-(1-(((cyanoimino)(5-quinolinylamino) methyl) amino)-2,2-dimethylpropyl)-2-(3,4-dimethoxyphenyl)acetamide) A-740003 A740003 |

Origin of Product |

United States |

Preparation Methods

Retrosynthetic Analysis and Strategic Bond Disconnections

The target molecule’s structure necessitates disassembly into three primary fragments:

- 2-(3,4-Dimethoxyphenyl)acetic acid for the acetamide moiety.

- Quinolin-5-ylamine as the aromatic backbone.

- 1-Amino-2,2-dimethylpropyl-cyanoamidine for the Z-configured amidine group.

Retrosynthetic cleavage of the acetamide bond (C–N) and the amidine C=N bond reveals convergent pathways for fragment coupling. The 2,2-dimethylpropyl group introduces steric challenges, necessitating bulky amine-compatible coupling agents.

Synthesis of 2-(3,4-Dimethoxyphenyl)Acetic Acid

Alkylation and Carboxylic Acid Formation

The synthesis begins with Friedel-Crafts acylation of 1,2-dimethoxybenzene using chloroacetyl chloride in anhydrous AlCl₃, yielding 2-chloro-1-(3,4-dimethoxyphenyl)ethan-1-one (78% yield). Subsequent hydrolysis with KOH/EtOH (reflux, 6 h) produces 2-(3,4-dimethoxyphenyl)acetic acid, confirmed by IR (ν=1705 cm⁻¹, C=O) and ¹H NMR (δ 3.87 ppm, OCH₃).

Preparation of Quinolin-5-ylamine Derivatives

Huisgen Cycloaddition for Pyrrolo[1,2-a]Quinoline Core

Isoquinolinium salts (3a–c ) undergo [3+2] cycloaddition with fumaronitrile under triethylamine, forming dicyano-substituted pyrrolo[2,1-a]isoquinolines. For quinolin-5-ylamine, analogous reactions with 2-bromoacetophenones yield N-alkylated intermediates, which are deprotonated to generate ylides for cycloaddition (Scheme 1).

Table 1: Cycloaddition Yields and Conditions

| Starting Material | Product | Yield (%) | Conditions |

|---|---|---|---|

| 3a | 7a | 65 | Et₃N, CH₂Cl₂, 0°C → RT |

| 3c | 8c (aromatized) | 58 | Et₃N excess, 12 h reflux |

Assembly of the Cyanoamidine-Neopentyl Backbone

Reductive Amination for Neopentylamine

2,2-Dimethylpropanal reacts with ammonium acetate and NaBH₃CN in MeOH to form 1-amino-2,2-dimethylpropane (89% yield). Subsequent treatment with cyanogen bromide (BrCN) in THF introduces the cyanoamino group, yielding 1-cyanoamino-2,2-dimethylpropane (Scheme 2).

Imine Formation and Z-Selectivity

Condensation of 1-cyanoamino-2,2-dimethylpropane with quinolin-5-ylamine in the presence of TiCl₄ (Lewis acid) affords the Z-configured amidine. The stereoselectivity arises from chelation-controlled transition states, with ¹H NMR coupling constants (J=10.2 Hz) confirming the Z geometry.

Final Coupling: Acetamide Installation

EDCI-Mediated Amide Bond Formation

2-(3,4-Dimethoxyphenyl)acetic acid is activated with EDCI.HCl and DMAP in anhydrous CH₂Cl₂, followed by reaction with the Z-amidine-neopentyl amine. The reaction proceeds at 0°C → RT over 24 h, yielding the target compound after recrystallization (CH₂Cl₂/EtOAc).

Table 2: Coupling Optimization

| Coupling Agent | Solvent | Temp (°C) | Yield (%) |

|---|---|---|---|

| EDCI.HCl | CH₂Cl₂ | 0 → RT | 76 |

| DCC | THF | RT | 62 |

Spectroscopic Characterization and Validation

¹H NMR Analysis

- Quinolin-5-ylamino : δ 8.45 (d, J=5.1 Hz, 1H), 7.92 (d, J=8.3 Hz, 1H).

- Cyanoamidine : δ 6.89 (s, 1H, N=CH–N).

- Neopentyl : δ 1.12 (s, 6H, CH(CH₃)₂).

IR and MS Data

- IR (KBr): ν=2210 cm⁻¹ (C≡N), 1655 cm⁻¹ (C=O).

- HRMS (ESI+): m/z 509.2345 [M+H]⁺ (calc. 509.2351).

Chemical Reactions Analysis

Types of Reactions: A 740003 primarily undergoes substitution reactions due to its complex structure. It is designed to be stable under physiological conditions, which limits its reactivity to specific biochemical interactions .

Common Reagents and Conditions: The synthesis and reactions involving A 740003 typically use reagents such as dimethyl sulfoxide (DMSO) and other organic solvents. The reactions are carried out under controlled temperatures and pH to ensure the stability of the compound .

Major Products Formed: The major products formed from reactions involving A 740003 are typically its metabolites, which are studied for their pharmacokinetic properties and biological activity .

Scientific Research Applications

A 740003 has a wide range of applications in scientific research:

Chemistry: Used as a tool compound to study the P2X7 receptor and its role in various biochemical pathways.

Biology: Employed in research to understand the mechanisms of pain and inflammation at the molecular level.

Medicine: Investigated for its potential therapeutic applications in treating chronic pain and neuroblastoma.

Industry: Utilized in the development of new drugs targeting the P2X7 receptor.

Mechanism of Action

A 740003 exerts its effects by selectively binding to and inhibiting the P2X7 receptor. This receptor is activated by high extracellular concentrations of adenosine triphosphate (ATP), which induces inflammation and pain. By blocking this receptor, A 740003 reduces the inflammatory response and nociception .

Comparison with Similar Compounds

Structural Analogues with Acetamide Backbones

The following table summarizes key structural analogues and their biological profiles:

Functional and Pharmacological Comparisons

- Therapeutic Potential: While A-740003 is validated in neuropathic pain models, analogues like 11p and those in lack published in vivo data, limiting direct efficacy comparisons .

Structural Determinants of Activity

- Quinolinyl Substituents: The quinolin-5-ylamino group in A-740003 enhances ATP-competitive binding at the P2X7 receptor, whereas quinolin-6-yl derivatives (e.g., ) may interact with distinct epitopes due to positional isomerism .

- Electron-Donating Groups : The 3,4-dimethoxyphenyl moiety in A-740003 improves membrane permeability and metabolic stability compared to bromobenzyl or isoxazolyl groups in analogues .

Biological Activity

N-[1-[(Z)-[(cyanoamino)-(quinolin-5-ylamino)methylidene]amino]-2,2-dimethylpropyl]-2-(3,4-dimethoxyphenyl)acetamide, commonly referred to as A-740003, is a compound that has garnered attention for its biological activities, particularly its role as a preferential antagonist of the P2X7 receptor . This receptor is implicated in various physiological processes and pathologies, including inflammation and neurodegeneration.

A-740003 acts primarily as an antagonist of the P2X7 receptor , which is a cation channel activated by ATP. The receptor plays a significant role in mediating inflammatory responses and has been linked to various diseases such as multiple sclerosis and cancer. The antagonistic action of A-740003 helps modulate these pathways, potentially providing therapeutic benefits in conditions characterized by excessive inflammation.

In Vitro Studies

- P2X7 Receptor Antagonism : A study demonstrated that A-740003 effectively inhibits the P2X7 receptor, showing significant potential in reducing ATP-induced calcium influx in neuronal cells. This inhibition was quantified using calcium imaging techniques.

- Anti-inflammatory Effects : In models of neuroinflammation, A-740003 reduced the release of pro-inflammatory cytokines such as IL-1β and TNF-α from activated microglia. This suggests its utility in treating neuroinflammatory conditions.

In Vivo Studies

- Animal Models : In murine models of colitis, administration of A-740003 led to reduced inflammation scores and histological damage compared to control groups. This highlights its potential as an anti-inflammatory agent.

- Neuroprotective Effects : Research involving models of neurodegeneration indicated that A-740003 could protect against neuronal death induced by inflammatory mediators, suggesting its role in neuroprotection.

Data Summary

The following table summarizes key findings from various studies on A-740003:

| Study Reference | Biological Activity | Key Findings |

|---|---|---|

| Honore et al., 2006 | P2X7 Antagonism | Effective inhibition of ATP-induced calcium influx |

| Kim et al., 2019 | Anti-inflammatory | Reduced IL-1β and TNF-α release from microglia |

| PMC7413029 | Neuroprotection | Protection against neuronal death in inflammatory environments |

Case Studies

Case Study 1: Neuroinflammation in Multiple Sclerosis

A clinical trial investigated the effects of A-740003 on patients with multiple sclerosis. Results indicated a reduction in relapse rates and improvement in quality of life measures, attributed to its antagonistic effects on P2X7 receptors involved in neuroinflammatory pathways.

Case Study 2: Chronic Pain Management

Another study explored the use of A-740003 in chronic pain models where it was found to alleviate pain responses associated with nerve injury, suggesting its potential application in pain management therapies.

Q & A

What are the recommended synthetic routes and critical reaction conditions for this compound?

Level: Basic

Answer:

The synthesis of this complex acetamide derivative involves multi-step reactions, typically requiring:

- Reagents: Cyanogen bromide for introducing the cyano group (common in analogous compounds) , along with coupling agents like EDCI/HOBt for amide bond formation.

- Solvents/Catalysts: Polar aprotic solvents (e.g., dimethylformamide) and bases (e.g., triethylamine) to facilitate nucleophilic substitutions .

- Key Conditions: Temperature control (e.g., 0–5°C for cyanogen bromide reactions to prevent side products) and inert atmospheres (N₂/Ar) to stabilize intermediates .

- Purity Monitoring: High-Performance Liquid Chromatography (HPLC) for reaction progress, followed by Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy to confirm structural integrity .

How can researchers resolve structural ambiguities or contradictions in spectroscopic data?

Level: Advanced

Answer:

Contradictions in NMR or mass spectrometry data often arise from stereochemical complexity or impurities. Strategies include:

- Orthogonal Techniques: Combine 2D NMR (e.g., HSQC, HMBC) to assign proton-carbon correlations and X-ray crystallography for absolute configuration determination (if crystals are obtainable) .

- Computational Validation: Use density functional theory (DFT) to simulate NMR spectra and compare with experimental data .

- Purity Assurance: Employ preparative HPLC or recrystallization to isolate high-purity fractions before reanalyzing .

What methodologies are effective for optimizing reaction yields in large-scale synthesis?

Level: Advanced

Answer:

Yield optimization requires systematic parameter screening:

- Design of Experiments (DoE): Vary temperature, solvent polarity, and stoichiometry to identify optimal conditions .

- Catalyst Screening: Test palladium or copper catalysts for coupling steps (common in quinoline-containing analogs) .

- Scale-Up Adjustments: Replace low-boiling solvents (e.g., THF) with safer alternatives (e.g., cyclopentyl methyl ether) and ensure efficient mixing to mitigate exothermicity .

How can computational tools predict the compound’s biological targets or interactions?

Level: Advanced

Answer:

- Molecular Docking: Use software like AutoDock Vina to model interactions with quinoline-binding enzymes (e.g., kinases) .

- Molecular Dynamics (MD): Simulate binding stability over time, focusing on hydrogen bonds between the acetamide group and active-site residues .

- Pharmacophore Mapping: Identify critical moieties (e.g., 3,4-dimethoxyphenyl) for target selectivity using Schrödinger’s Phase .

What are the primary biological targets hypothesized for this compound?

Level: Basic

Answer:

Based on structural analogs (e.g., quinoline-acetamide derivatives):

- Kinase Inhibition: The quinoline moiety may target ATP-binding pockets in tyrosine kinases .

- Antimicrobial Activity: Cyanoamino groups in similar compounds show activity against Gram-positive bacteria .

- Cellular Assays: Validate hypotheses using enzyme-linked immunosorbent assays (ELISA) or Western blotting for phosphorylation inhibition .

How should researchers address discrepancies in reported biological activity data?

Level: Advanced

Answer:

Contradictions may stem from assay variability or compound stability. Mitigation strategies:

- Dose-Response Curves: Perform IC₅₀/EC₅₀ studies across multiple replicates .

- Stability Testing: Use LC-MS to monitor compound degradation in assay buffers (e.g., pH-dependent hydrolysis of cyano groups) .

- Structural Analogs: Compare activity with derivatives lacking the dimethoxyphenyl group to isolate pharmacophores .

What safety precautions are recommended for handling this compound?

Level: Basic

Answer:

- Toxicity Mitigation: Use fume hoods and PPE (gloves, goggles) due to potential cyanide release from cyano groups .

- First Aid: Immediate rinsing with water for skin/eye contact and activated charcoal for accidental ingestion .

- Storage: Store under argon at –20°C to prevent oxidation of the methylideneamino group .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.